2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVIAFWMMHOCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5h,6h,7h Cyclopenta B Pyridin 7 Ol and Its Analogs
Retrosynthetic Analysis of the 2-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol Skeleton
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.in For the this compound skeleton, several logical disconnections can be proposed based on known chemical reactions for forming pyridine (B92270) and fused ring systems.
A primary disconnection strategy would involve breaking the bonds of the pyridine ring. advancechemjournal.com This could be envisioned through a [3+3] cycloaddition approach or by unraveling a multi-component reaction sequence. For instance, the pyridine ring can be disconnected to reveal a 1,5-dicarbonyl compound or its synthetic equivalent, which can then cyclize with an ammonia (B1221849) source to form the pyridine ring. advancechemjournal.combaranlab.org
Another key retrosynthetic disconnection would be at the cyclopentane (B165970) ring fusion. This could lead to a substituted pyridine precursor that can then undergo an annulation reaction to form the five-membered ring. The functional groups on the cyclopentane moiety, the hydroxyl and the amino groups, also offer points for disconnection or functional group interconversion (FGI). The amino group could be introduced late in the synthesis via amination of a pre-formed cyclopenta[b]pyridine core, or it could be carried through from a nitrogen-containing starting material. galchimia.com Similarly, the hydroxyl group could be the result of a reduction of a corresponding ketone, 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Retrosynthetic Step | Precursor(s) | Synthetic Strategy |
| This compound | Reduction of ketone | 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one | Ketone Reduction |
| 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one | Amination of pyridine ring | 2-halo-5H,6H,7H-cyclopenta[b]pyridin-7-one | Nucleophilic Aromatic Substitution |
| 2-halo-5H,6H,7H-cyclopenta[b]pyridin-7-one | Pyridine ring formation | Substituted cyclopentanone (B42830) and a three-carbon building block | Cyclocondensation/Annulation |
Established Synthetic Routes for Cyclopenta[b]pyridines
The synthesis of the cyclopenta[b]pyridine core has been approached through various established methodologies.
Cyclocondensation Approaches
Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including pyridines. youtube.com These reactions typically involve the condensation of a dicarbonyl compound or its equivalent with an amine or ammonia to form the pyridine ring. For the synthesis of cyclopenta[b]pyridines, a common approach involves the reaction of a 1,5-dicarbonyl compound derived from a cyclopentanone precursor with a source of ammonia. nih.gov Variations of this method, such as the Hantzsch pyridine synthesis, can also be adapted to create fused pyridine systems. baranlab.orgacsgcipr.org The reaction of β-ketoenamides can also lead to substituted pyridine derivatives through cyclocondensation. nih.gov
Recent research has focused on developing more efficient and environmentally friendly cyclocondensation methods. For example, the use of ionic liquids as both solvent and catalyst has been shown to promote the synthesis of cyclopenta[b]pyridine from cyclopentanone and propargylamine. researchgate.net
Multicomponent Reactions (MCRs) for Fused Pyridine Systems
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like fused pyridines in a single step from three or more starting materials. nih.govresearchgate.nettaylorfrancis.com This approach is advantageous due to its atom economy, reduced number of purification steps, and the ability to generate molecular diversity. benthamdirect.com
Several MCRs are applicable to the synthesis of the pyridine nucleus. The Hantzsch reaction, one of the earliest described MCRs, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt. baranlab.orgtaylorfrancis.com Modifications of the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. taylorfrancis.com Other MCRs for pyridine synthesis include the Guareschi-Thorpe reaction and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.org These reactions have been successfully employed to create a wide variety of substituted and fused pyridine derivatives. researchgate.netbenthamdirect.com For instance, a one-pot multicomponent reaction of aromatic aldehydes, ketones, malononitrile, and ammonium acetate (B1210297) can afford pyridine derivatives in good yields. researchgate.net
Annulation Strategies for Cyclopenta[b]pyridine Ring Formation
Annulation strategies involve the construction of a new ring onto a pre-existing molecular scaffold. For the formation of the cyclopenta[b]pyridine ring system, this can involve either forming the pyridine ring onto a cyclopentane precursor or constructing the cyclopentane ring onto a pyridine derivative.
One approach is the condensation of pyridine-2,3- and -3,4-dicarboxylates with dialkyl succinates to form fused systems. rsc.org Palladium-catalyzed annulation reactions have also emerged as a powerful tool for constructing fused ring systems. nih.govrsc.org These methods often proceed via C-H activation and can create complex polycyclic structures from simple starting materials.
Proposed Synthetic Pathways for this compound
Based on the retrosynthetic analysis and established synthetic routes, several pathways can be proposed for the synthesis of this compound.
One proposed pathway begins with the synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediate. rsc.orgrsc.org This can be achieved through the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. rsc.orgrsc.org The resulting ketone can then be halogenated at the 2-position of the pyridine ring. Subsequent nucleophilic aromatic substitution with an amino source would introduce the 2-amino functionality. Finally, reduction of the ketone at the 7-position would yield the target alcohol.
Another potential route involves building the 2-aminopyridine (B139424) functionality from the outset. This could be achieved through a multicomponent reaction using a nitrogen-containing building block that ultimately becomes the 2-amino group. For example, a reaction between a suitable cyclopentanone derivative, an activated alkene, and a source of ammonia or a primary amine could potentially construct the 2-aminocyclopenta[b]pyridine core in a single step. nih.gov
Strategies for Incorporating the 2-Amino Functionality
The introduction of an amino group at the C2 position of a pyridine ring can be challenging. galchimia.com Direct nitration of pyridines is often not feasible. galchimia.com However, several effective methods have been developed.
One common strategy is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group, such as a halogen, at the 2-position. galchimia.com The pyridine is activated towards nucleophilic attack due to its electron-deficient nature.
The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide, but it is often limited to specific substrates and can result in mixtures of products. A more modern approach involves the conversion of the pyridine to its N-oxide, which activates the 2- and 4-positions towards nucleophilic attack. galchimia.com
Stereoselective Synthesis of the 7-Hydroxyl Group
The creation of a chiral center at the 7-position, bearing a hydroxyl group, is a critical step in the synthesis of enantiomerically pure this compound. A primary strategy for achieving this is the asymmetric reduction of the corresponding ketone precursor, 2-amino-5H,6H-cyclopenta[b]pyridin-7-one. This transformation can be accomplished using various chiral catalysts and reducing agents, which facilitate the enantioselective addition of a hydride to the carbonyl group. thieme-connect.comwikipedia.org
Catalytic Asymmetric Reduction:
Transition metal-catalyzed asymmetric reduction of ketones is a well-established and powerful tool in organic synthesis. thieme-connect.com For the synthesis of chiral 2-pyridine aryl/alkyl alcohols, key methods include metal-catalyzed hydrogenation, transfer hydrogenation, and hydrosilylation. thieme-connect.com Catalysts based on metals such as ruthenium, rhodium, and iridium, in combination with chiral ligands, have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. thieme-connect.comnih.gov
For instance, chiral Ru(II) and Rh(I) complexes with PNNP-type ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% enantiomeric excess (ee). nih.gov In the context of 2-pyridine ketones, chiral diamine-derived iridium complexes are effective for transfer hydrogenation. thieme-connect.com
Table 1: Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Metal | Chiral Ligand Example | Reaction Type | Reference |
|---|---|---|---|---|
| Diphosphine Complexes | Ruthenium, Rhodium | BINAP, PNNP | Hydrogenation, Transfer Hydrogenation | wikipedia.orgnih.gov |
| Diamine Complexes | Iridium | Chiral Diamines | Transfer Hydrogenation | thieme-connect.com |
The choice of catalyst and reaction conditions, including the solvent, temperature, and pressure (for hydrogenation), is crucial for achieving high diastereo- and enantioselectivity. nih.gov The development of stereochemical models for reductions employing ligands like BINAP allows for the prediction of the stereochemical outcome. wikipedia.org
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pyridine derivatives, several green approaches have been developed, which can be applied to the synthesis of this compound. nih.govresearchgate.net
Key Green Chemistry Strategies:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. nih.govresearchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. google.com
Catalysis: The use of catalysts, particularly reusable and non-toxic ones, can significantly improve the efficiency and sustainability of chemical reactions. rsc.org Iron-catalyzed cyclization for pyridine synthesis is an example of employing an earth-abundant and less toxic metal. rsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. tandfonline.comnih.gov
A one-pot process for the synthesis of dalfampridine (B372708) (4-aminopyridine) performed entirely in water exemplifies a green chemistry approach. google.com Similarly, the use of activated fly ash as a reusable catalyst for the synthesis of imidazo[1,2-a]pyridines highlights the potential for waste valorization in catalytic processes. bhu.ac.in
Table 2: Green Chemistry Approaches in Pyridine Synthesis
| Approach | Description | Advantages | Reference(s) |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Atom economy, reduced waste, energy efficiency. | nih.govresearchgate.net |
| Green Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact. | google.com |
| Green Catalysts | Employing non-toxic, reusable catalysts like iron or activated fly ash. | Sustainability, cost-effectiveness. | rsc.orgbhu.ac.in |
Catalytic Systems and Reaction Conditions in Cyclopenta[b]pyridine Synthesis
The synthesis of the cyclopenta[b]pyridine core and the introduction of the amino group often rely on transition metal-catalyzed cross-coupling and cyclization reactions. rsc.orgresearchgate.net The choice of catalyst, ligands, solvents, and temperature plays a pivotal role in the success of these transformations.
Formation of the Fused Ring System:
The construction of fused pyridine rings can be achieved through various catalytic methods, including [2+2+2] cycloadditions and domino reactions. researchgate.netresearchgate.net For example, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, allows for the synthesis of substituted pyridines under mild conditions. organic-chemistry.org Rhodium(III)-catalyzed three-component annulation reactions of pyridines, alkynes, and 1,2-dichloroethane (B1671644) provide a pathway to diverse ring-fused pyridiniums. researchgate.net
Introduction of the Amino Group:
The 2-amino group can be introduced through several methods, including nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen) or through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. nih.gov A general and mild one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides utilizes the phosphonium (B103445) salt, PyBroP, as a means of substrate activation. sigmaaldrich.com Catalyst-free methods, such as the reaction of 2-fluoropyridine (B1216828) with lithium amides, also provide a route to 2-aminopyridines. researchgate.net
Table 3: Catalytic Systems for Fused Pyridine and 2-Aminopyridine Synthesis
| Reaction Type | Catalyst System | Reaction Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| [3+3] Condensation | Cu(I) salt / Secondary Ammonium Salt | Mild conditions | Substituted Pyridines | organic-chemistry.org |
| Annulation | [Cp*RhCl2]2 / Cu(OAc)2 | 150 °C, DCE | Fused Pyridiniums | researchgate.net |
| Amination of Pyridine-N-oxides | PyBroP | Mild conditions | 2-Aminopyridines | sigmaaldrich.com |
| C-N Cross-Coupling | Pd(OAc)2 / BINAP | Basic conditions | N-Aryl-2-aminopyridines | researchgate.net |
Purification and Isolation Methodologies in Synthetic Research
The purification and isolation of the target compound, this compound, are essential steps to obtain a product of high purity. Common techniques employed for the purification of heterocyclic compounds, and specifically 2-aminopyridine derivatives, include chromatography, crystallization, and extraction. nih.govrsc.org
Chromatographic Techniques:
Column Chromatography: This is a standard method for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel). nih.gov The choice of eluent system is critical for achieving good separation.
Cation-Exchange Chromatography: This technique is particularly suitable for the purification of 2-aminopyridine derivatives, as it allows for the efficient removal of excess 2-aminopyridine starting material or byproducts. nih.gov
Crystallization:
Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. nih.gov The choice of solvent is crucial and is often determined empirically.
Extraction:
Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. nih.gov Adjusting the pH of the aqueous phase can be used to selectively extract acidic or basic compounds.
In some cases, the formation of salts (e.g., with diiodine or polyiodides) can facilitate the isolation and crystallographic characterization of heterocyclic compounds. rsc.orgrsc.org The final isolated product's structure and purity are typically confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. nih.gov
Theoretical and Computational Studies of 2 Amino 5h,6h,7h Cyclopenta B Pyridin 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a compound like 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol, DFT studies would be employed to understand its fundamental electronic properties and predict its chemical behavior.
A typical DFT analysis would involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms (the ground-state geometry) by finding the minimum energy structure.
Electronic Properties: Determining key electronic parameters. For instance, studies on various pyridine (B92270) derivatives often calculate properties such as ionization potential, electron affinity, and dipole moment to characterize the molecule's polarity and ease of electron loss or gain.
Reactivity Descriptors: The distribution of electron density and electrostatic potential would be mapped onto the molecular surface. These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is most likely to react. For example, the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group would likely be identified as key sites for electrophilic attack or hydrogen bonding.
Ab Initio Methods for Conformation and Stability Analysis
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods are often computationally intensive but can provide highly accurate results for molecular properties.
For this compound, these methods would be used for:
Conformational Analysis: The cyclopentanol (B49286) ring fused to the pyridine core is not planar and can adopt several different conformations (e.g., envelope or twist forms). Ab initio calculations could determine the relative energies of these conformers to identify the most stable shapes the molecule is likely to adopt.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's electronic transitions and reactivity.
An FMO analysis of this compound would reveal:
Reactivity Prediction: The HOMO indicates regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO shows regions most likely to accept electrons (electrophilic sites). The spatial distribution of these orbitals would highlight the reactive parts of the molecule.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally implies higher chemical reactivity and lower kinetic stability. This value is often calculated in DFT studies of heterocyclic compounds to gauge their reactivity profile.
A hypothetical FMO analysis might produce the following conceptual data:
| Parameter | Conceptual Value | Interpretation |
| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.3 eV | ELUMO - EHOMO; indicates high kinetic stability and low reactivity. |
Note: The values in this table are illustrative examples and not based on actual experimental or computational results for the specified compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would provide insights into the dynamic behavior of this compound that static quantum calculations cannot capture. The simulation would model how the molecule moves, vibrates, and changes its shape in a given environment (like in a solvent such as water) at a certain temperature. This is particularly useful for sampling the different possible conformations of the flexible cyclopentanol ring and observing how the amino and hydroxyl groups interact with their surroundings.
Computational Approaches to Chemical Reactivity and Selectivity
Building upon DFT and FMO analyses, specific computational models can predict the outcomes of chemical reactions. For this compound, these approaches could be used to model potential reactions, such as oxidation of the alcohol, electrophilic substitution on the pyridine ring, or reactions involving the amino group. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form (selectivity) and how fast the reaction will proceed.
Structure-Activity Relationship (SAR) Derivation at a Molecular Level
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its functional activity. At a molecular level, and excluding pharmacological effects, this involves understanding how specific structural features influence physicochemical properties. Computational tools are used to build SAR models by analyzing a series of related compounds.
If a set of analogs of this compound were available, a computational SAR study would:
Calculate various molecular descriptors (e.g., molecular weight, surface area, polarity, orbital energies) for each analog.
Correlate these descriptors with a measured property (e.g., solubility, binding affinity to a material, or a specific chemical reactivity metric).
Develop a quantitative model (QSAR) that predicts the activity of new, unsynthesized analogs. This allows for the rational design of molecules with enhanced properties based on an understanding of which structural parts are most important for a given function.
Prediction of Spectroscopic Signatures (focusing on theoretical basis, not experimental data)
The prediction of spectroscopic signatures for a molecule like this compound is achieved through quantum chemical calculations. The primary method employed for this purpose is Density Functional Theory (DFT), often utilizing a specific functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)). This approach allows for the modeling of the molecule's electronic structure and properties, from which spectroscopic data can be derived.
First, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. This optimized structure is crucial as it serves as the foundation for all subsequent spectroscopic calculations.
For NMR spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting ¹H and ¹³C chemical shifts. The calculation determines the magnetic shielding tensors for each nucleus in the optimized structure. These values are then referenced against a standard compound, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts in parts per million (ppm) that one would expect to observe in an experimental spectrum.
For IR spectroscopy , theoretical vibrational frequencies are calculated by analyzing the second derivatives of the energy with respect to atomic displacements. This analysis yields a series of vibrational modes, each with a corresponding frequency (in cm⁻¹) and intensity. These calculated frequencies correspond to the stretching, bending, and other vibrational motions of the molecule's chemical bonds (e.g., O-H stretch, N-H stretch, C-C stretch).
For UV-Vis spectroscopy , Time-Dependent Density Functional Theory (TD-DFT) is used. This method calculates the electronic transition energies between the molecule's ground state and its various excited states. The results provide the predicted maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption bands.
Without a specific study on this compound, it is not possible to provide the detailed data tables and specific research findings for its predicted spectroscopic signatures as requested. The generation of such data would require performing novel computational research.
Derivatization and Analog Synthesis of 2 Amino 5h,6h,7h Cyclopenta B Pyridin 7 Ol
Modifications at the 2-Amino Group
The nucleophilic nature of the 2-amino group on the pyridine (B92270) ring is a prime site for a variety of chemical modifications, including acylation, alkylation, amidation, and sulfonamidation. These reactions would yield a range of derivatives with altered electronic and steric properties.
Acylation and Alkylation Reactions
Acylation of the 2-amino group can be readily achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, treatment with acetyl chloride or acetic anhydride would yield the corresponding acetamide derivative. Similarly, benzoyl chloride could be employed to introduce a benzoyl group. These reactions typically proceed under mild conditions and afford high yields.
Alkylation of the 2-amino group can introduce alkyl substituents, thereby modifying the steric and electronic environment of the molecule. Direct alkylation with alkyl halides can sometimes be challenging due to the potential for over-alkylation and competing N-alkylation of the pyridine ring. However, reductive amination provides a more controlled method for introducing alkyl groups. This would involve the reaction of the parent compound with an aldehyde or ketone to form a Schiff base, which is then reduced in situ, for example with sodium borohydride, to the corresponding secondary or tertiary amine.
Table 1: Representative Acylation and Alkylation Reactions of the 2-Amino Group
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | 2-Acetamido-5H,6H,7H-cyclopenta[b]pyridin-7-ol |
| Acylation | Benzoyl chloride | 2-Benzamido-5H,6H,7H-cyclopenta[b]pyridin-7-ol |
| Alkylation | Methyl iodide | 2-(Methylamino)-5H,6H,7H-cyclopenta[b]pyridin-7-ol |
| Reductive Amination | Benzaldehyde, then NaBH4 | 2-(Benzylamino)-5H,6H,7H-cyclopenta[b]pyridin-7-ol |
Amidation and Sulfonamidation
Amidation reactions can be employed to form urea or carbamate derivatives. Reaction with an isocyanate, such as phenyl isocyanate, would lead to the formation of a phenylurea derivative. This transformation is typically efficient and proceeds under neutral or slightly basic conditions.
Sulfonamidation involves the reaction of the 2-amino group with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction yields the corresponding sulfonamide, which can significantly alter the acidity and hydrogen-bonding capabilities of the original amino group.
Table 2: Representative Amidation and Sulfonamidation Reactions
| Reaction Type | Reagent | Product |
| Amidation | Phenyl isocyanate | 1-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-phenylurea |
| Sulfonamidation | Benzenesulfonyl chloride | N-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)benzenesulfonamide |
Transformations of the 7-Hydroxyl Functionality
The secondary hydroxyl group on the cyclopentane (B165970) ring is another key site for derivatization, allowing for the introduction of a variety of functional groups through etherification, esterification, oxidation, and reduction.
Etherification and Esterification
Etherification of the 7-hydroxyl group can be accomplished under basic conditions. For example, treatment with a strong base like sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl bromide) would yield the corresponding ether. The Williamson ether synthesis is a classic and reliable method for such transformations.
Esterification can be achieved by reacting the alcohol with an acid chloride or anhydride in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification). For example, reaction with acetyl chloride would produce the 7-acetoxy derivative, while reaction with benzoic acid in the presence of an acid catalyst would yield the 7-benzoyloxy compound.
Table 3: Representative Etherification and Esterification Reactions of the 7-Hydroxyl Group
| Reaction Type | Reagent | Product |
| Etherification | NaH, then Methyl iodide | 2-Amino-7-methoxy-5H,6H,7H-cyclopenta[b]pyridine |
| Etherification | NaH, then Benzyl bromide | 2-Amino-7-(benzyloxy)-5H,6H,7H-cyclopenta[b]pyridine |
| Esterification | Acetyl chloride | 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (B1210297) |
| Esterification | Benzoic acid, H+ | 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl benzoate |
Oxidation and Reduction Studies
Oxidation of the secondary alcohol at the 7-position would lead to the corresponding ketone, 2-amino-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. A variety of oxidizing agents could be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. These reagents are known for their mildness and selectivity in oxidizing secondary alcohols to ketones without affecting other sensitive functional groups like the amino group on the pyridine ring. For instance, manganese-catalyzed oxidation has been successfully used to convert the parent 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Reduction of the aforementioned ketone, 2-amino-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, would regenerate the starting alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The use of chiral reducing agents or catalysts could potentially lead to the stereoselective synthesis of one enantiomer of the alcohol. Such reduction studies are crucial for confirming the structure of the oxidation product and for accessing stereochemically pure isomers.
Table 4: Oxidation and Reduction of the 7-Hydroxyl/Keto Group
| Reaction Type | Reagent/Conditions | Starting Material | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 2-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol | 2-Amino-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one |
| Reduction | Sodium borohydride (NaBH4) | 2-Amino-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one | This compound |
Elaboration of the Cyclopentane Ring
Further structural diversity can be introduced by modifying the cyclopentane ring itself. While specific examples for the this compound scaffold are scarce, general methods for cyclopentane functionalization can be considered. These could include reactions such as alpha-alkylation or alpha-halogenation of the corresponding 7-keto derivative. Subsequent manipulation of these newly introduced functional groups could lead to a wide array of novel analogs. For example, the introduction of a substituent at the 6-position of the cyclopentane ring would create an additional stereocenter, further expanding the chemical space of accessible derivatives. The feasibility of such reactions would depend on the reactivity of the enolate formed from the 7-ketone and the steric hindrance imposed by the bicyclic ring system.
Introduction of Substituents on the 5H,6H Positions
The introduction of substituents at the 5H and 6H positions of the cyclopenta[b]pyridine core can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity. While direct functionalization of these positions on the pre-formed scaffold can be challenging, synthetic routes that build the ring system with the desired substituents are more common.
A notable strategy involves the use of substituted cyclopentanone (B42830) precursors in condensation reactions. For instance, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, can be conceptually adapted. In a similar vein, the synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines has been accomplished using N-substituted 4-piperidones, which introduces substituents at the nitrogen atom corresponding to the 6-position of the target scaffold. This suggests that employing appropriately substituted cyclopentanones in a similar reaction sequence could yield 6-substituted this compound derivatives.
| Compound | R (Substituent at 6-position) |
| 2a | Benzyl |
| 2b | Methyl |
| 2c | Boc |
Table 1. Examples of 6-Substituted 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Analogs. These compounds illustrate the feasibility of introducing substituents on the saturated ring of a fused pyridine system, providing a model for potential modifications to the cyclopenta[b]pyridine scaffold.
Ring Expansion/Contraction Strategies
Altering the size of the cyclopentane ring in the this compound scaffold can lead to novel analogs with distinct conformational profiles and biological targets. Ring expansion to a six-membered ring or contraction to a four-membered ring can be achieved through various synthetic methodologies, although specific applications to this particular scaffold are not widely reported.
A powerful tool for the formation of six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. youtube.commasterorganicchemistry.com While direct application to the existing scaffold is not straightforward, a synthetic approach starting with a cyclopentadiene derivative could be envisioned to construct a larger ring fused to the pyridine core. The high reactivity of cyclopentadiene in such reactions makes it a valuable building block for this purpose. nih.gov
Hetero-Diels-Alder reactions, which involve heteroatoms in the diene or dienophile, offer another avenue for constructing novel heterocyclic systems with expanded rings. These reactions can introduce additional heteroatoms, further diversifying the chemical space around the core scaffold.
Introduction of Diverse Functional Groups for Scaffold Elaboration
The introduction of a wide array of functional groups onto the cyclopenta[b]pyridine scaffold is essential for fine-tuning its properties. Various synthetic transformations can be employed to modify both the pyridine and cyclopentane rings.
The synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been achieved through the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. nih.gov This method allows for the incorporation of aryl and alkoxy groups, as well as a versatile carbonitrile functionality that can be further elaborated.
Furthermore, the synthesis of novel fused heterocyclic systems, such as furo[2,3-b]pyridine-2-carboxamides and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones, has been reported starting from pyridin-2(1H)-one precursors. nih.gov These syntheses involve steps like O-alkylation, cyclization, and subsequent reactions with amines or hydrazine, demonstrating the potential to introduce amide and hydrazide moieties. nih.gov
| Compound Class | Functional Groups Introduced |
| Furo[2,3-b]pyridine-2-carboxamides | Carboxamide |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | Fused pyrimidinone |
| Furo[2,3-b]pyridine-2-carbohydrazide Schiff's bases | Carbohydrazide, Schiff base |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles | Carbonitrile, Alkoxy, Aryl |
Table 2. Examples of Functionalized Fused Pyridine Derivatives. This table showcases the diversity of functional groups that can be incorporated into pyridine-fused scaffolds, indicating potential derivatization pathways for this compound.
Synthesis of Conformationally Restricted Analogs based on the Cyclopenta[b]pyridine Scaffold
Reducing the conformational flexibility of a molecule can lead to enhanced biological activity and selectivity. The rigid cyclopenta[b]pyridine core serves as an excellent platform for the design and synthesis of conformationally restricted analogs.
A key strategy for achieving conformational restriction is the creation of bridged bicyclic systems. A notable example is the synthesis of a conformationally restricted analog of γ-aminobutyric acid (GABA) based on an octahydro-1H-cyclopenta[b]pyridine scaffold. nih.gov This was accomplished through a multi-step synthesis that ultimately yielded a rigid, three-dimensional structure. nih.gov This approach highlights the utility of the cyclopenta[b]pyridine framework in developing conformationally constrained molecules.
Another approach involves the introduction of steric bulk or the formation of additional ring systems to hinder bond rotation. The systematic modification of piperidine rings with one- or two-carbon bridges to control conformation is a strategy that could be adapted to the cyclopenta[b]pyridine system to create novel, rigid analogs.
| Compound | Scaffold | Key Features |
| rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid | Octahydro-1H-cyclopenta[b]pyridine | Bicyclic, conformationally restricted GABA analogue |
Table 3. Example of a Conformationally Restricted Cyclopenta[b]pyridine Analog. This compound exemplifies the use of the cyclopenta[b]pyridine scaffold to create rigid molecules with defined three-dimensional structures.
Advanced Spectroscopic Methodologies for Structural Elucidation Focus on Techniques, Not Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Heterocycles
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For a complex heterocycle like 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is essential for complete structural assignment.
¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms.
Aromatic Region: The pyridine (B92270) ring protons would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. chemicalbook.comresearchgate.net The specific chemical shifts and coupling patterns (splitting) would confirm the substitution pattern on the pyridine ring.
Aliphatic Region: The methylene (B1212753) (CH₂) protons of the cyclopentane (B165970) ring are expected to resonate in the upfield region, likely between δ 2.0 and 4.0 ppm. nih.govrsc.org Their diastereotopic nature could lead to complex splitting patterns. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would also appear in this region, with its chemical shift influenced by hydrogen bonding.
Exchangeable Protons: The protons of the primary amine (-NH₂) and the hydroxyl (-OH) groups would appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their electronic environment.
Aromatic Carbons: Carbons of the pyridine ring would be observed in the δ 100-160 ppm range. nih.govnih.gov The carbon atom attached to the amino group would be significantly shielded.
Aliphatic Carbons: The sp³-hybridized carbons of the cyclopentane ring, including the carbon bearing the hydroxyl group, would appear in the more shielded region of the spectrum, typically between δ 20 and 80 ppm. rsc.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclopentane ring and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the fused rings and the positions of the substituents.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine CH | 7.0 - 8.5 | 110 - 150 |
| Pyridine C-NH₂ | - | 155 - 165 |
| Cyclopentane CH₂ | 2.0 - 3.5 | 20 - 40 |
| Cyclopentane CH-OH | 4.5 - 5.5 | 65 - 80 |
| NH₂ | 5.0 - 7.0 (broad) | - |
| OH | Variable (broad) | - |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the deduction of its elemental formula. mdpi.com For this compound (C₈H₁₀N₂O), the exact molecular weight is 150.0793 Da.
Electron impact (EI) or electrospray ionization (ESI) are common techniques used to generate ions. The subsequent fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. The fragmentation patterns of nitrogen heterocyles can be complex. acs.orgpublish.csiro.auacs.orgdtic.mil For the target compound, characteristic fragmentation pathways would likely include:
Loss of H₂O: Dehydration from the alcohol group is a common fragmentation pathway for cyclic alcohols.
Loss of HCN or NH₃: Fission of the pyridine ring or loss of the amino group are characteristic of aminopyridine derivatives.
Ring Contractions/Rearrangements: Complex rearrangements within the fused ring system can occur, leading to a series of diagnostic fragment ions. publish.csiro.au
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Exact Mass [M] | 150.0793 u |
| Nominal Mass [M] | 150 u |
| Predicted Fragment [M-H₂O]⁺ | 132.0687 u |
| Predicted Fragment [M-NH₃]⁺ | 133.0813 u |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretches: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. tsijournals.com
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring appear just below 3000 cm⁻¹.
C=N and C=C Stretches: Vibrations from the pyridine ring are expected in the 1450-1650 cm⁻¹ region. nih.gov
N-H Bend: The scissoring vibration of the primary amine typically appears around 1600-1650 cm⁻¹. tsijournals.com
C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol would be observed in the 1000-1200 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 (Two bands) |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretches | 1450 - 1650 |
| Aliphatic Ring | C-H Stretch | 2850 - 2960 |
| Alcohol (-C-OH) | C-O Stretch | 1000 - 1200 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise coordinates of every atom in the molecule. acs.orgacs.org
This analysis would unequivocally confirm:
The connectivity of the atoms and the fused cyclopenta[b]pyridine ring system.
Precise bond lengths and bond angles for the entire molecule.
The conformation of the five-membered ring (e.g., envelope or twist).
The stereochemical relationship between the hydroxyl group and the rest of the molecule.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)
The carbon atom at position 7, which bears the hydroxyl group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy is essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample. nih.govsaschirality.org
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an ECD spectrum of equal magnitude but opposite sign.
The standard method for assigning the absolute configuration involves:
Experimental Measurement: Recording the ECD spectrum of the synthesized, enantiomerically pure sample.
Computational Modeling: Using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for both the (R) and (S) enantiomers. nih.gov
Comparison: The absolute configuration of the experimental sample is assigned by matching its experimental ECD spectrum with one of the theoretically calculated spectra. This combined experimental and theoretical approach is a powerful tool for unambiguous stereochemical assignment in solution. nih.govnih.gov
Potential Research Applications of the 2 Amino 5h,6h,7h Cyclopenta B Pyridin 7 Ol Scaffold
Utilization as a Synthetic Building Block for Complex Molecules
The 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol scaffold is a promising starting point for the synthesis of more complex molecular architectures. Pyridine (B92270) and its derivatives are recognized as fundamental building blocks in organic synthesis and medicinal chemistry due to their widespread presence in natural products and pharmaceuticals. nih.govresearchgate.net The cyclopenta[b]pyridine core, in particular, has been utilized in the creation of novel heterocyclic systems.
The functional groups of this compound offer several avenues for synthetic elaboration:
The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. It can also serve as a key component in the formation of new heterocyclic rings.
The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, providing further opportunities for diversification. It can also act as a handle for conjugation to other molecules.
The pyridine nitrogen can be quaternized or oxidized, altering the electronic properties of the ring system and providing another site for modification.
The aromatic ring itself can be subjected to electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.
The rigid bicyclic framework of the cyclopenta[b]pyridine scaffold can be used to create conformationally constrained molecules, which are valuable tools in chemical biology for studying molecular recognition and biological processes. For instance, a related octahydro-1H-cyclopenta[b]pyridine scaffold has been used to synthesize a conformationally restricted analog of γ-aminobutyric acid (GABA), demonstrating the utility of this core in creating complex, three-dimensional molecules with specific biological targets in mind. nih.gov
Design of Molecular Probes for Chemical Biology Studies (non-clinical, mechanistic)
Molecular probes are essential tools in chemical biology for the investigation of biological systems at the molecular level. nih.govnih.govresearchgate.net The this compound scaffold possesses features that make it an attractive candidate for the development of such probes.
Aminopyridines are known to be potential scaffolds for fluorescent probes. mdpi.com Unsubstituted 2-aminopyridine (B139424) exhibits a high quantum yield, and its derivatives can be designed to have specific fluorescent properties. mdpi.com Furthermore, structurally related 2-(ortho-hydroxyaryl)cyclopenta[b]pyridines have been synthesized and shown to possess fluorescent properties, suggesting that the cyclopenta[b]pyridine core can be part of a fluorophore. researchgate.net
By strategically modifying the this compound scaffold, it is possible to design molecular probes with specific functionalities:
Fluorescent Probes: The intrinsic fluorescence of the aminopyridine moiety could be modulated by introducing environmentally sensitive groups. This would allow the probe's fluorescence to change in response to specific biological events, such as changes in pH, ion concentration, or enzymatic activity.
Affinity-Based Probes: The scaffold could be derivatized with a reactive group (a "warhead") that can covalently bind to a specific biomolecule of interest. nih.govrsc.org This would enable the identification and characterization of the target biomolecule.
Photoaffinity Probes: Incorporation of a photoactivatable group would allow for light-induced cross-linking of the probe to its binding partners, providing a powerful tool for studying molecular interactions in a spatially and temporally controlled manner.
The design of such probes would be guided by the principles of high affinity and selectivity for the target, cell permeability, and minimal perturbation of the biological system under investigation. researchgate.net
Development of Ligands for Research Tools (e.g., metal complexation in catalysis research)
The pyridine ring is a well-established ligand in coordination chemistry, capable of binding to a wide variety of metal ions through the lone pair of electrons on the nitrogen atom. researchgate.net The this compound scaffold contains both a pyridine nitrogen and an amino group, which can act as coordination sites for metal ions. This makes it a potential bidentate ligand for the formation of stable metal complexes.
The development of novel ligands is crucial for advancing the field of catalysis. Metal complexes of pyridine-containing ligands have found applications in a diverse range of catalytic processes. nih.govunimi.itresearchgate.net By modifying the substituents on the this compound scaffold, the steric and electronic properties of the resulting ligand can be fine-tuned to achieve desired catalytic activity and selectivity. nih.gov
Potential applications of metal complexes derived from this scaffold in catalysis research include:
Homogeneous Catalysis: The complexes could be investigated as catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The chiral nature of the ligand, if resolved into its enantiomers, could also be exploited for asymmetric catalysis.
Biomimetic Catalysis: The scaffold could be used to design ligands that mimic the active sites of metalloenzymes, providing insights into the mechanisms of biological catalysis.
Development of Novel Catalytic Systems: The unique geometry and electronic properties of the cyclopenta[b]pyridine scaffold could lead to the discovery of new catalysts with novel reactivity and selectivity.
The ability to systematically modify the ligand structure would allow for the creation of a library of ligands, which could be screened for catalytic activity in various reactions.
Exploration in Material Science Research (e.g., polymer precursors, optoelectronic properties, if theoretically explored)
The rigid and aromatic nature of the this compound scaffold suggests its potential utility in the field of material science.
Polymer Precursors: The presence of two reactive functional groups (amino and hydroxyl) makes this compound a potential monomer for the synthesis of polymers. For example, pyridine-based polybenzimidazoles have been synthesized and investigated for their use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The incorporation of the cyclopenta[b]pyridine unit into a polymer backbone could impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics.
Corrosion Inhibitors: Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been shown to be effective corrosion inhibitors for steel. nih.gov The nitrogen atom in the pyridine ring can adsorb onto the metal surface, forming a protective film that prevents corrosion. The this compound scaffold, with its multiple potential coordination sites, could be explored for the development of new and more effective corrosion inhibitors.
Role as a Scaffold in Structure-Based Design (excluding drug discovery/clinical trials)
Structure-based design is a powerful approach used in chemical research to develop molecules with high affinity and selectivity for a specific biological target, typically a protein. nih.govnih.gov This process relies on the three-dimensional structure of the target to guide the design of complementary small molecules.
The this compound scaffold provides a rigid framework that can be used to position functional groups in specific orientations in three-dimensional space. This is a desirable feature for a scaffold in structure-based design, as it reduces the entropic penalty upon binding to a target.
While excluding clinical applications, this scaffold can be used in fundamental research to:
Develop Selective Binders for Research Proteins: By using the crystal structure of a protein of interest, derivatives of the this compound scaffold can be designed to bind to a specific site, such as an enzyme active site or a protein-protein interaction interface. This can lead to the development of highly selective chemical tools for studying the function of that protein. For example, other fused pyridine scaffolds like 1H-pyrrolo[3,2-c]pyridine and aminoimidazo[1,2-a]pyridine have been successfully employed in the structure-based design of potent and selective kinase inhibitors for research purposes. nih.govnih.gov
Probe Molecular Recognition: The scaffold can be systematically modified to probe the key interactions that govern the binding of a ligand to its target. By observing how changes in the ligand structure affect binding affinity, a detailed understanding of the molecular recognition process can be obtained.
Validate Novel Biological Targets: The development of a potent and selective binder for a previously uncharacterized protein can help to elucidate its biological function and validate it as a potential target for future therapeutic intervention. A related cyclopenta nih.govevitachem.comthieno[2,3-d]pyrimidin-4-one scaffold was identified through structure-based virtual screening as an inhibitor of phosphodiesterase 10A, highlighting the utility of such fused ring systems in identifying novel binders. rsc.org
The combination of computational modeling and synthetic chemistry would be employed to design and create a library of compounds based on the this compound scaffold for these research applications.
Future Directions and Research Challenges for 2 Amino 5h,6h,7h Cyclopenta B Pyridin 7 Ol
Development of More Efficient and Sustainable Synthetic Routes
The future development of applications for 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol hinges on the ability to produce it and its analogs through efficient, scalable, and environmentally benign methods. Current synthetic strategies for related fused pyridine (B92270) systems often involve multi-step sequences with harsh conditions. nih.gov Research in this area should focus on several key aspects:
Multicomponent Reactions (MCRs): Designing one-pot MCRs would be a significant advancement. An ideal MCR could, for instance, combine a cyclopentanone (B42830) precursor, a suitable aminating agent, and other building blocks to construct the core scaffold in a single, atom-economical step. researchgate.net The development of novel pyridine syntheses through MCRs is an active field, and applying this logic could drastically reduce waste and improve efficiency. acs.org
Green Catalysis: Exploration of green catalysts is crucial for sustainability. This includes using earth-abundant metal catalysts like iron or employing organocatalysts to avoid heavy metal contamination. nih.gov For instance, an iron-catalyzed cyclization could offer a more sustainable alternative to traditional methods. Ionic liquids could also be investigated as recyclable solvents and catalysts to minimize the use of volatile organic compounds. organic-chemistry.org
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A potential flow process could involve the sequential introduction of reagents to build the cyclopenta[b]pyridine core on a solid support or through catalyzed mixing stages.
A comparative analysis of potential green synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Catalyst/Solvent | Key Advantages | Anticipated Challenges |
| Multicomponent Reaction | InCl₃, FeCl₃, or Organocatalyst | High atom economy, reduced number of steps, rapid library generation | Finding compatible starting materials, controlling regioselectivity |
| Catalytic Cyclization | Ionic Liquids (e.g., BMImBF₄) | Recyclability, low volatility, potential dual role as solvent and catalyst | Catalyst deactivation, product separation from the ionic liquid |
| Microwave-Assisted Synthesis | Pd/C/K-10 Montmorillonite | Rapid reaction times, improved yields, energy efficiency | Scalability limitations, potential for localized overheating |
| Flow Chemistry Synthesis | Immobilized Catalysts | Precise control of temperature and time, enhanced safety, ease of automation | Clogging of reactors, catalyst leaching, initial setup cost |
Comprehensive Exploration of Novel Reactivity Patterns
The unique combination of a nucleophilic amino group, a secondary alcohol, and an electron-deficient pyridine ring within a constrained fused structure suggests a rich and complex reactivity profile for this compound. Future research should systematically probe these functionalities.
Amino Group Reactivity: The 2-amino group is a key handle for derivatization. Its reactivity in N-arylation, N-alkylation, and acylation reactions should be explored to create a diverse range of derivatives. nih.gov The influence of the fused ring system on the nucleophilicity of this group compared to simple 2-aminopyridine (B139424) warrants investigation.
Hydroxyl Group Transformations: The secondary alcohol at the 7-position is a prime site for oxidation, esterification, and etherification. Manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine ring in related systems to form a ketone has been demonstrated and could be adapted to oxidize the alcohol in the target molecule. researchgate.netrsc.org This would provide access to the corresponding ketone, 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-one.
Pyridine Ring Functionalization: Despite the electron-deficient nature of the pyridine ring, direct C-H functionalization is a major goal in modern organic synthesis. researchgate.net Investigating palladium-catalyzed C-H activation could enable the introduction of aryl or alkyl groups at specific positions on the pyridine ring, a challenging but highly valuable transformation. researcher.life
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating the study of this compound.
Reaction Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways for potential synthetic routes and derivatization reactions. dntb.gov.ua This can help in understanding regioselectivity, predicting the feasibility of novel reactions, and optimizing experimental conditions. For example, computational studies on related aminopyridine systems have been used to understand their electronic structure and reactivity. worldscientific.comscirp.org
Prediction of Physicochemical Properties: Computational models can predict key properties of the molecule and its derivatives, such as electronic properties (HOMO-LUMO gap), solubility, and stability. acs.org This information is vital for designing derivatives with specific characteristics for applications in materials science or as ligands in catalysis.
Catalyst Design: For catalytic reactions, computational modeling can aid in the rational design of catalysts. By simulating the interaction between the substrate and the catalyst, it is possible to design ligands or catalytic systems that are more efficient and selective for the desired transformation. acs.org
A summary of potential computational approaches and their applications is provided in Table 2.
| Computational Method | Research Application | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms of synthesis and functionalization | Transition state energies, reaction energy profiles, kinetic vs. thermodynamic control |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions in derivatives | Strength and nature of hydrogen bonds and π-π stacking in solid-state structures |
| Molecular Dynamics (MD) Simulations | Studying conformational flexibility and solvent effects | Preferred conformations in solution, interaction with solvent molecules |
| Structure-Reactivity Relationship (SRR) Modeling | Predicting reactivity towards specific reagents (e.g., OH radicals) | Rate constants for various reactions, guiding experimental design |
Strategic Design of Highly Functionalized Derivatives for Specific Research Purposes
The core structure of this compound is an excellent starting point for the design of highly functionalized molecules for various research applications in chemistry.
Chiral Ligands for Asymmetric Catalysis: The molecule possesses a chiral center at the 7-position. By resolving the enantiomers and further derivatizing the amino and hydroxyl groups, a new class of chiral ligands could be developed. Pyridine-containing ligands are widely used in transition metal catalysis, and the rigid, fused-ring structure could impart unique stereochemical control in asymmetric reactions. nih.govacs.orgnih.gov
Functional Materials: By introducing specific functional groups, derivatives could be designed as building blocks for novel organic materials. For example, incorporating extended π-systems could lead to compounds with interesting photophysical properties for applications in organic electronics. Research on related cyclopenta[b]pyridine derivatives has shown their potential as fluorescent materials. rsc.org
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen are known to be effective corrosion inhibitors. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and shown to be effective in protecting steel from corrosion, an application that could be explored for derivatives of the target molecule. acs.orgnih.gov
Integration with Automated Synthesis and High-Throughput Screening Technologies (for chemical discovery, not clinical)
To rapidly explore the chemical space around the this compound scaffold, the integration of modern automation and screening technologies is essential.
Automated Synthesis Platforms: The use of automated synthesizers can accelerate the creation of a library of derivatives. researchgate.net By developing robust reaction protocols for the key functionalization reactions (e.g., N-alkylation, esterification), an array of analogs can be synthesized in parallel with minimal manual intervention. youtube.com This would allow for a systematic exploration of structure-activity relationships for various chemical applications.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly evaluate their properties. For instance, in the search for new catalysts, nanomole-scale reactions can be used to screen for catalytic activity across a large number of derivatives and reaction conditions. scienceintheclassroom.org Mass spectrometry-based techniques, such as SAMDI-MS, offer a label-free method for high-throughput screening of chemical reactions and binding events, which could be adapted to discover new applications for this class of compounds. acs.org This approach would be particularly valuable for identifying promising candidates for new ligands or materials from a large and diverse chemical library. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol, and how do reaction conditions influence yield?
- Synthetic routes typically involve cyclization of precursor pyridine derivatives or functionalization of the cyclopenta[b]pyridine core. For example, brominated analogs (e.g., 3-bromo derivatives) are synthesized via halogenation using reagents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DCM) at 0–25°C .
- Optimization : Yield improvements rely on solvent choice (e.g., THF for better solubility), temperature control (e.g., 25°C for substitution reactions), and catalysts (e.g., Mn(OTf)₂ for oxidation) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- NMR spectroscopy (¹H/¹³C) resolves the fused bicyclic system, with characteristic shifts for the hydroxyl (δ 4.8–5.2 ppm) and amino groups (δ 3.1–3.5 ppm).
- Mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈H₁₀N₂O), while X-ray crystallography validates stereochemistry in crystalline derivatives .
Q. What preliminary biological activities have been reported for this compound?
- Kinase inhibition : Structural analogs (e.g., 3-bromo derivatives) show moderate activity against protein kinases (IC₅₀ ~10–50 µM) in biochemical assays .
- Calcium channel antagonism : Pyridine-fused bicyclic systems exhibit voltage-gated calcium channel blocking, relevant to cardiovascular research .
Advanced Research Questions
Q. How can conflicting spectral data for cyclopenta[b]pyridine derivatives be resolved during characterization?
- Case study : Discrepancies in hydroxyl proton signals may arise from tautomerism (e.g., keto-enol equilibria). Use variable-temperature NMR (VT-NMR) to track dynamic exchanges, or employ deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
Q. What strategies optimize regioselectivity in substitution reactions involving the cyclopenta[b]pyridine core?
- Directing groups : The amino group at position 2 directs electrophilic substitution to position 5. For example, bromination with NBS in acetic acid yields 5-bromo derivatives selectively .
- Reagent choice : Nucleophilic substitutions favor position 7 (hydroxyl site) under basic conditions (e.g., NaH in DMF) .
Q. How does the compound’s stereochemistry impact its biological activity, and how is enantiomeric purity assessed?
- Chiral HPLC or capillary electrophoresis separates enantiomers (e.g., (R)- vs. (S)-configurations). Bioactivity assays on isolated enantiomers reveal differences in target binding; e.g., (R)-enantiomers of related compounds show 3-fold higher kinase affinity .
Q. What computational methods predict the compound’s interaction with CYP enzymes, and how do experimental data align?
- Molecular docking (AutoDock Vina) models interactions with CYP1A2, identifying key residues (e.g., Phe226) for binding. Experimental validation via fluorometric assays confirms inhibition (IC₅₀ ~15 µM), consistent with predictions .
Methodological Notes
- Synthetic scalability : While industrial methods are underexplored, continuous flow reactors with immobilized catalysts (e.g., Pd/C) could enhance scalability .
- Toxicity screening : Use EPA DSSTox databases (DTXSID90676975) to assess ecotoxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
